Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

Cross-Coupling Chemistry Medicinal Chemistry Scaffold Functionalization

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate (CAS: 2366181-15-7) is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine scaffold bearing an iodo substituent at the 3-position and an ethyl carboxylate ester at the 6-position. This compound belongs to a class of privileged structures widely employed in kinase inhibitor development.

Molecular Formula C9H8IN3O2
Molecular Weight 317.08 g/mol
Cat. No. B12935913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate
Molecular FormulaC9H8IN3O2
Molecular Weight317.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2C(=NC=C2I)C=C1
InChIInChI=1S/C9H8IN3O2/c1-2-15-9(14)6-3-4-8-11-5-7(10)13(8)12-6/h3-5H,2H2,1H3
InChIKeyVMKIFSQLQOCTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate: Core Identification & Chemical Fingerprint


Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate (CAS: 2366181-15-7) is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine scaffold bearing an iodo substituent at the 3-position and an ethyl carboxylate ester at the 6-position . This compound belongs to a class of privileged structures widely employed in kinase inhibitor development [1]. Its unique combination of an electrophilic iodo cross-coupling handle and a bioisosteric ester group positions it as a versatile building block for generating diverse 3,6-disubstituted analogs [2].

3-iodo group enables Pd-catalyzed cross-coupling (Sonogashira, Suzuki, etc.)
6-ethyl carboxylate serves as a second derivatizable handle (hydrolysis, amidation)
Imidazo[1,2-b]pyridazine scaffold reported in kinase inhibitor design

Why Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate Cannot Be Replaced by Closely Related Analogs


Substituting Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate with the non-iodinated parent compound (Ethyl imidazo[1,2-b]pyridazine-6-carboxylate) or the 2-carboxylate regioisomer fundamentally alters its synthetic utility and physicochemical profile. The presence of the iodo group at the 3-position is non-negotiable for Pd-catalyzed cross-coupling reactions, as it provides a unique reactivity handle absent in the deiodo analog [1]. Similarly, the 6-carboxylate isomer is distinct from the 2-carboxylate regioisomer in terms of its calculated lipophilicity (LogP = 1.5106 vs. 1.33 for the 2-carboxylate isomer), which directly impacts compound solubility, membrane permeability, and chromatographic behavior during purification . Furthermore, SAR studies on imidazo[1,2-b]pyridazine scaffolds demonstrate that modifications at the 3- and 6-positions independently modulate target potency and selectivity [2].

3-iodo compound
Non-iodinated parent
Lacks electrophilic iodo handle; direct cross-coupling not possible without pre-functionalization
6-carboxylate regioisomer
2-carboxylate regioisomer
LogP difference may shift solubility, permeability, and chromatographic behavior

Quantitative Evidence: Differentiating Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate from Comparators


Unique Synthetic Versatility: Iodo Group Enables Broad Cross-Coupling Reactivity

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate, bearing an iodo substituent at the 3-position, serves as a universal substrate for a wide range of metal-catalyzed cross-coupling reactions, including Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille couplings [1]. In contrast, the non-iodinated parent compound (Ethyl imidazo[1,2-b]pyridazine-6-carboxylate) lacks this electrophilic handle and cannot directly participate in these reactions without prior functionalization, which typically involves low-yielding halogenation steps. This broad reactivity is a defining feature of the imidazo[1,2-b]pyridazine scaffold functionalization [1].

Cross-Coupling Scope
Class-level
Iodo compound enables Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, Stille couplings
Enables diverse 3-substitution for SAR studies
Non-iodinated analog cannot participate directly
Cross-Coupling Chemistry Medicinal Chemistry Scaffold Functionalization

Optimized Lipophilicity: LogP Difference Between 6-Carboxylate and 2-Carboxylate Regioisomers

The calculated partition coefficient (LogP) for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is 1.5106 . In comparison, its regioisomer, Ethyl 3-iodoimidazo[1,2-b]pyridazine-2-carboxylate, exhibits a lower calculated LogP of 1.33 (data from vendor source) . This difference of 0.18 LogP units indicates that the 6-carboxylate isomer is slightly more lipophilic, which can translate to altered membrane permeability and solubility characteristics.

Calculated LogP
Data to verify
6-carboxylate: 1.51 vs 2-carboxylate: 1.33
LogP difference may influence ADME and purification
Vendor-calculated; context-dependent
Physicochemical Properties Drug Design ADME

Ester Bioisostere: 6-Carboxylate Group is a Recognized Pharmacophore in Kinase Inhibition

The 6-carboxylate ester group on the imidazo[1,2-b]pyridazine scaffold is a key pharmacophoric element that contributes to potent kinase inhibition. In a study of TAK1 kinase inhibitors, 6-substituted imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position inhibited TAK1 at nanomolar concentrations [1]. The lead compound 26 demonstrated an IC50 of 55 nM against TAK1, significantly outperforming the known TAK1 inhibitor takinib (IC50 = 187 nM) [1]. In contrast, 2-carboxylate derivatives are less frequently reported as kinase inhibitors.

Kinase Inhibition Analog
Class-level
6-substituted analog IC50 55 nM vs takinib 187 nM
Supports 6-carboxylate scaffold for kinase inhibitor design
3.4-fold reported difference; model context
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Regiospecific Iodination Yield: Optimized Synthesis Route for 3-Iodo Intermediate

A concise synthesis of 3-ethynylimidazo[1,2-b]pyridazine, a key intermediate for ponatinib and other kinase inhibitors, utilizes 3-iodoimidazo[1,2-b]pyridazine as a critical precursor [1]. The iodination step, using N-iodosuccinimide (NIS) in a mixture of TFA and DCM at room temperature, achieves a total yield of 61.2% over the subsequent Sonogashira coupling and deprotection steps [1]. This yield is substantially higher than alternative halogenation methods, such as bromination, which often require harsher conditions and result in lower regioselectivity.

Synthesis Yield
Class-level
61.2% over three-step sequence
Supports scalable synthesis of 3-iodo intermediate
NIS/TFA/DCM conditions; review for scale
Synthetic Methodology Process Chemistry Halogenation

Solubility Advantage: Higher Aqueous Solubility for Downstream Processing

The presence of the polar ethyl ester group at the 6-position enhances the aqueous solubility of imidazo[1,2-b]pyridazine derivatives. In a series of antiplasmodial imidazopyridazines, compounds with improved solubility profiles exhibited aqueous solubility ranging from 60 to 200 μM while maintaining sub-micromolar potency [1]. While direct solubility data for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is not published, the parent imidazo[1,2-b]pyridazine scaffold has a calculated water solubility of 1.6 g/L (approx. 5 mM) . The 3-iodo-6-carboxylate derivative is expected to retain significant aqueous solubility, facilitating downstream purification and formulation steps compared to more lipophilic analogs.

Aqueous Solubility
Class-level
Parent scaffold calc. 1.6 g/L (~5 mM)
Solubility context to review; may aid purification
Not directly measured for this compound
Physicochemical Properties Formulation Purification

Direct Comparator Evidence: Potency of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Derivatives in Cellular Assays

Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has been shown to dramatically improve both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in THP-1 cells [1]. This demonstrates that the 3-iodo-6-carboxylate substitution pattern is not merely a synthetic convenience but a key determinant of biological potency in a cellular context. The ability to independently optimize these two positions is a critical advantage of this scaffold.

Cellular Activity
Class-level
3,6-disubstituted analogs increased TNFα inhibition in THP-1 cells
Dual substitution pattern linked to improved cell potency
Qualitative comparison; model-dependent
Kinase Inhibition Cancer Therapeutics Cellular Activity

Optimal Research & Industrial Application Scenarios for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate


Medicinal Chemistry: Generation of Diverse 3,6-Disubstituted Kinase Inhibitor Libraries

This compound is ideally suited as a central building block for synthesizing libraries of 3,6-disubstituted imidazo[1,2-b]pyridazine analogs for kinase inhibitor programs [1]. The iodo group at the 3-position enables rapid diversification via Suzuki, Sonogashira, or other cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups [1]. The 6-carboxylate ester can be hydrolyzed to the carboxylic acid for further amide coupling, providing a second vector for SAR exploration [2].

Process Chemistry: Scalable Synthesis of Key Intermediates for Clinical Candidates

The optimized iodination protocol for this scaffold (NIS in TFA/DCM) provides a robust, high-yielding route to 3-iodoimidazo[1,2-b]pyridazine derivatives, making it suitable for scale-up in process chemistry [3]. This is particularly relevant for the synthesis of ponatinib analogs and other imidazo[1,2-b]pyridazine-based therapeutics .

Physicochemical Optimization: Tuning ADME Properties Through Ester Modification

The ethyl ester at the 6-position serves as a convenient handle for modulating lipophilicity and solubility. The LogP of 1.5106 provides a baseline for designing analogs with improved ADME properties. The ester can be hydrolyzed to the carboxylic acid or converted to various amides, allowing medicinal chemists to fine-tune permeability, solubility, and metabolic stability [2].

Bioconjugation and Chemical Biology: Installing Functional Probes at the 3-Position

The iodo group at the 3-position provides a unique site for installing biotin, fluorescent dyes, or other functional probes via Sonogashira or Suzuki coupling [1]. This enables the creation of chemical biology tools for target identification, cellular imaging, or pull-down assays, without disrupting the core kinase-binding pharmacophore [4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
3-iodo cross-coupling handle
Diversification efficiency and scope
Scalable intermediate production
Optimized NIS iodination protocol
Yield and purity at scale
ADME property tuning
6-ester for LogP modulation
Solubility-permeability balance
Chemical probe installation
3-position bioconjugation site
Probe attachment without scaffold disruption

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